![molecular formula C7H5N5O3 B6189105 4-azido-3-nitrobenzamide CAS No. 1513989-01-9](/img/new.no-structure.jpg)
4-azido-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-azido-3-nitrobenzamide typically involves a multi-step processThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and yield improvement. Safety precautions are crucial during production due to the potential explosive nature of azido compounds .
Chemical Reactions Analysis
4-Azido-3-nitrobenzamide undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition (Click Chemistry): This reaction involves the azido group reacting with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Reduction: The nitro group can be reduced to an amine using common reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields 4-amino-3-azidobenzamide .
Scientific Research Applications
Medicinal Chemistry
Prodrug Activation
4-Azido-3-nitrobenzamide has been studied as a prodrug for selective tumoricidal action. The compound is activated within cancer cells through a specific cellular reducing system. This selective activation leads to the formation of toxic metabolites that preferentially affect malignant cells while sparing non-malignant cells. Research indicates that the reduction of this prodrug is dependent on mitochondrial flavoproteins, which exhibit a deficiency in malignant cells, thus enhancing its therapeutic potential against certain cancers .
Antitumor Activity
The compound's ability to selectively induce cytotoxicity in cancer cells has been explored in various studies. For instance, its mechanism of action involves the conversion to 4-iodo-3-nitrosobenzamide, which has been shown to exert lethal effects on tumor cells while being less harmful to normal tissues . This property positions this compound as a candidate for further development in cancer therapies.
Photo-reactive Crosslinking
Molecular Biology Applications
In molecular biology, this compound serves as a photo-reactive crosslinker. Upon exposure to UV light, the azido group decomposes to form highly reactive nitrene intermediates that can covalently bond with nearby molecules. This property is utilized in photoaffinity labeling techniques, allowing researchers to study protein interactions and dynamics within complex biological systems .
Applications in Protein Studies
The use of azides for photo-crosslinking is particularly advantageous due to their relatively low toxicity compared to other reactive groups. This allows for more effective labeling of proteins without significantly altering their function or structure during experimental procedures .
Synthetic Applications
Click Chemistry
this compound can be employed in click chemistry reactions, which are valuable for synthesizing complex organic molecules through highly selective and efficient coupling reactions. The azido group can participate in various "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of diverse molecular architectures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-azido-3-nitrobenzamide in biological systems involves the activation of the azido group under specific conditions. In cancer cells, the reducing environment can trigger the conversion of the azido group to a reactive nitrene intermediate, which can then interact with cellular components to induce cytotoxic effects . This selective activation makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
4-Azido-3-nitrobenzamide can be compared with other azido and nitrobenzamide compounds:
4-Iodo-3-nitrobenzamide: This compound has been studied for its tumoricidal action, relying on a similar mechanism of selective activation in cancer cells.
4-Azido-3,6-dimethoxypyridazine: Another azido compound synthesized from its corresponding chloro derivative through a hydrazine intermediate.
Properties
CAS No. |
1513989-01-9 |
---|---|
Molecular Formula |
C7H5N5O3 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.